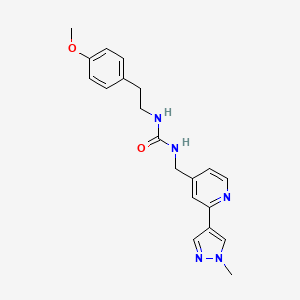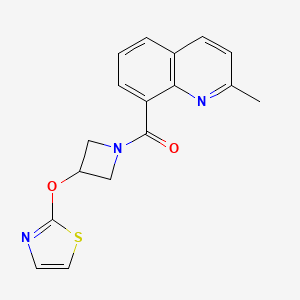
(2-Méthylquinoléin-8-yl)(3-(thiazol-2-yloxy)azétidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . Thiazole is a ring structure that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings - a quinoline ring, a thiazole ring, and an azetidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, thiazoles, and azetidines each have distinct reactivity patterns .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mécanisme D'action
The mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to exhibit competitive inhibition against CK2, suggesting that it binds to the ATP-binding site of the enzyme. In addition, (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to exhibit non-competitive inhibition against acetylcholinesterase, suggesting that it binds to a different site on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone are diverse and depend on the specific enzyme or receptor that it targets. For example, the inhibition of CK2 by (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to result in the induction of apoptosis in cancer cells, while the inhibition of acetylcholinesterase by (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone for lab experiments is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the role of these targets in various biological processes. In addition, (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is relatively easy to synthesize and has been shown to exhibit good stability and solubility in aqueous solutions.
However, there are also some limitations to the use of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone in lab experiments. For example, the mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not fully understood, which may limit its usefulness in certain applications. In addition, the inhibitory activity of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may be non-specific, which could lead to unwanted effects on other enzymes or receptors.
Orientations Futures
There are several future directions for the study of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. One area of interest is the development of novel therapeutic agents based on the inhibitory activity of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone against CK2 and other enzymes and receptors. Another area of interest is the elucidation of the mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, which could lead to a better understanding of its potential applications.
In addition, the development of new synthetic methods for (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and its derivatives could lead to the discovery of compounds with improved potency and selectivity. Finally, the study of the pharmacokinetics and pharmacodynamics of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone in vivo could provide valuable information for the development of clinical applications.
Méthodes De Synthèse
The synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form 2-methylquinoline-8-yl chloride. This intermediate is then reacted with 3-(2-thiazolyloxy)azetidine hydrochloride in the presence of a base to yield (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. The overall synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is depicted in the following scheme:
Applications De Recherche Scientifique
Études de structure cristalline
La structure cristalline de ce composé est précieuse pour comprendre sa réactivité et ses applications potentielles. Dans une étude de Jiang et Zhou, la structure cristalline de la (E)-N2-((3-méthylquinoléin-8-yl)sulfonyl)-Nω′-nitro-L-argininate de méthyle a été déterminée. Le composé cristallise dans un groupe d'espace monoclinique avec des paramètres de cellule unitaire spécifiques. Des données cristallographiques, y compris les coordonnées atomiques et les paramètres de déplacement, ont été rapportées . De telles études aident à prédire le comportement du composé dans différents environnements et les interactions avec d'autres molécules.
Activité antibactérienne
Bien que des données spécifiques sur l'activité antibactérienne de ce composé soient rares, il vaut la peine d'explorer son potentiel. Des composés similaires peuvent présenter des effets antimicrobiens. Des recherches supplémentaires pourraient étudier ses propriétés inhibitrices contre des souches bactériennes, telles que Staphylococcus aureus .
Activité antitumorale et cytotoxique
Des composés contenant des motifs thiazole et quinoléine se sont révélés prometteurs dans la recherche contre le cancer. Par exemple, Gulsory et Guzeldemirci ont synthétisé des dérivés de (2-Méthylquinoléin-8-yl)(3-(thiazol-2-yloxy)azétidin-1-yl)méthanone et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. L'un de ces dérivés a démontré des effets puissants contre les cellules cancéreuses de la prostate . Des recherches supplémentaires sur son potentiel antitumoral sont justifiées.
Synthèse respectueuse de l'environnement
Une nouvelle méthode de synthèse de composés apparentés impliquant des cycles thiazole a été développée. En utilisant une stratégie de formation de liaisons C–C et C–N en un seul pot, les chercheurs ont réussi à préparer des dérivés de This compound sans catalyseurs métalliques. Cette approche écologique met en évidence la polyvalence du composé et ses applications potentielles .
Dérivés de sélénourée
La réaction d'addition nucléophile de (2-amino-4-(3-chlorophényl)thiazol-5-yl)(2-chlorophényl)méthanone avec divers isocyanates/isothiocyanates/iso-séléno-cyanates substitués a conduit à un nouveau groupe de dérivés de sélénourée portant un cycle thiazole. Ces composés pourraient avoir des applications diverses, y compris la chimie médicinale et la science des matériaux .
Conclusion
This compound: présente des propriétés intrigantes dans divers domaines. Bien que des recherches supplémentaires soient nécessaires, sa structure cristalline, son potentiel antibactérien, son activité antitumorale, sa synthèse respectueuse de l'environnement et ses dérivés contribuent à sa signification scientifique. Les chercheurs devraient explorer davantage ses applications pour libérer son plein potentiel.
Jiang, B., & Zhou, G.-C. (2019). Structure cristalline de (E)-N2-((3-méthylquinoléin-8-yl)sulfonyl)-Nω′-nitro-L-argininate de méthyle-éthanol (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1107–1110. DOI: 10.1515/ncrs-2019-0597 Gulsory, Y., & Guzeldemirci, N. U. (2007). Activité antitumorale et cytotoxique de certains nouveaux arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique. Medicinal Chemistry Research, 16(5), 235–243. DOI: 10.1007/s00044-011-9685-2 Kumar, A., & Kumar, A. (2020). Une nouvelle synthèse de dérivés de 3-((benzo[d]thiazol-2-ylamino)(phényl)méthyl)-4-hydroxy-1-méthylquinoléin-2(1H)-one. Research on Chemical Intermediates, 46(8), 4511–4521. [DOI: 10.
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQAUAACRBDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)
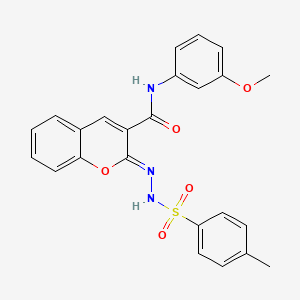
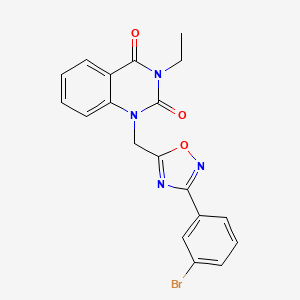
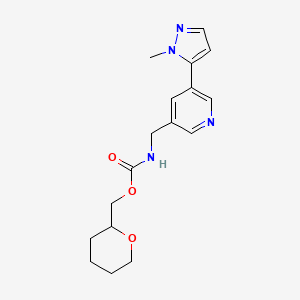
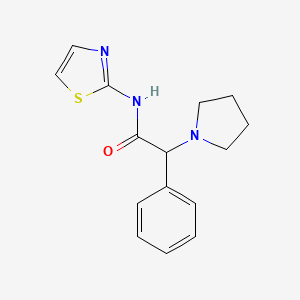
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
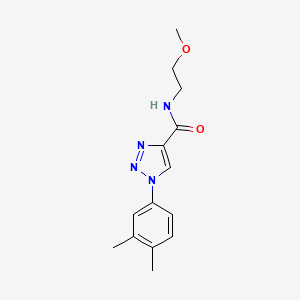

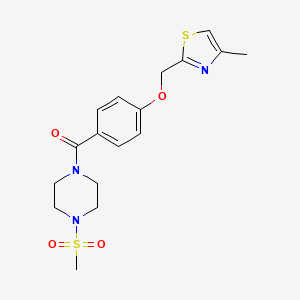

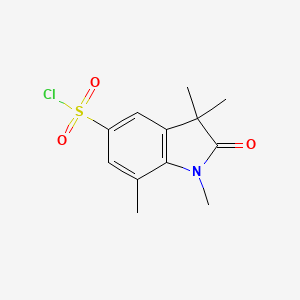
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
